molecular formula C16H21NO3 B8123624 trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester

trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8123624
M. Wt: 275.34 g/mol
InChI Key: RBEUOISBJWMSBJ-QPJJXVBHSA-N
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Description

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester is an organic compound that features a piperidine ring substituted with a hydroxy-propenyl group and a benzyl ester functional group

Preparation Methods

The synthesis of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy-propenyl group: This step often involves the use of reagents such as allyl alcohol and appropriate catalysts to introduce the hydroxy-propenyl group onto the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester can be compared with similar compounds such as:

    4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.

    4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

benzyl 4-[(E)-3-hydroxyprop-1-enyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14,18H,8-13H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUOISBJWMSBJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1/C=C/CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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